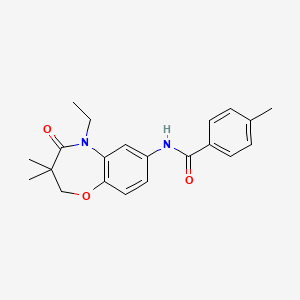

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide is a benzoxazepine derivative characterized by a fused benzoxazepine core with a 5-ethyl, 3,3-dimethyl, and 4-oxo substitution pattern. The 7-position of the benzoxazepine ring is further substituted with a 4-methylbenzamide group.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-5-23-17-12-16(22-19(24)15-8-6-14(2)7-9-15)10-11-18(17)26-13-21(3,4)20(23)25/h6-12H,5,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIQLQRCLQHSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the desired substituents. Common reagents used in the synthesis include ethylamine, dimethyl ketone, and various catalysts to facilitate the ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other benzoxazepine derivatives, particularly those modified at the benzamide position. A key analogue is N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide (), which replaces the 4-methyl group with 3,4-difluoro substituents on the benzamide moiety.

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Modifications

- In contrast, the 4-methyl group in the target compound increases lipophilicity (predicted LogP ~3.5 vs. ~3.0 for the difluoro analogue), which may improve membrane permeability .

- Synthetic Accessibility : Both compounds likely employ carbodiimide-mediated amide coupling for benzamide attachment, as evidenced by synthetic protocols for related benzamide derivatives (e.g., EDC/HOBt in ).

Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, structural parallels suggest shared mechanisms. Fluorinated analogues often exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. Conversely, methyl groups may prolong half-life via reduced oxidative metabolism .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine core fused with various substituents that enhance its stability and biological activity. Its molecular formula is with a molecular weight of approximately 484.5 g/mol. The structural characteristics contribute to its pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) exhibits various biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of specific pathways.

- Antimicrobial Activity : There is evidence indicating possible antimicrobial effects, which warrant further investigation.

- Neuroprotective Effects : Given the structure's resemblance to known neuroprotective agents, studies may reveal its efficacy in neurodegenerative diseases.

The mechanisms by which N-(5-ethyl-3,3-dimethyl-4-oxo) exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory responses or microbial resistance.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, similar to other benzoxazepine derivatives.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Benzoxazepine core | Potential anti-inflammatory |

| Indole Derivatives | Bicyclic structure | Diverse biological activities |

| Naphthamide Compounds | Naphthalene core | Antibacterial properties |

Case Study: Neuroprotective Potential

A study investigating the effects of various benzoxazepine derivatives on neuronal cell lines indicated that compounds structurally similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibited neuroprotective properties by reducing oxidative stress markers and enhancing cell viability in models of neurodegeneration. This suggests a promising avenue for developing treatments for conditions such as Alzheimer's disease.

Table 2: Summary of Key Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Reduced cytokine levels in vitro | Potential for treating inflammatory diseases |

| Antimicrobial activity | Inhibition of bacterial growth in preliminary assays | Development of new antibiotics |

| Neuroprotection | Enhanced neuronal survival under stress conditions | Possible use in neurodegenerative disease therapies |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use of palladium or copper catalysts to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

- Continuous Flow Chemistry : Reduces side reactions and improves scalability .

How can advanced structural elucidation techniques resolve ambiguities in this compound’s conformation?

Q. Advanced Structural Analysis

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for high-resolution crystal structure determination, particularly to analyze the oxazepine ring’s chair or boat conformation .

- Multi-dimensional NMR : 2D NOESY or HSQC experiments clarify spatial arrangements of substituents (e.g., ethyl and methyl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns to validate synthetic intermediates .

Q. Biological Activity Profiling

- In Vitro Assays :

- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .

- Target Identification : Molecular docking (AutoDock Vina) predicts interactions with enzymes like topoisomerase II .

Q. Mitigating False Positives :

- Counter-Screening : Test against non-target proteins (e.g., human serum albumin) to exclude non-specific binding .

- Dose-Response Curves : EC₅₀/IC₅₀ calculations ensure activity is concentration-dependent .

How do structural modifications influence bioactivity in SAR studies?

Q. Structure-Activity Relationship (SAR) Insights

- Substituent Effects :

- 4-Methylbenzamide : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .

- Ethyl Group : Optimal chain length for binding pocket accommodation; longer chains reduce potency .

- Advanced Modifications : Fluorination at the benzamide ring (e.g., 3,4-difluoro derivatives) increases metabolic stability .

Q. Contradiction Resolution

- HPLC-DAD/MS : Detects trace impurities (e.g., unreacted intermediates) that skew bioactivity results .

- Thermogravimetric Analysis (TGA) : Differentiates between solvent residues and decomposition products .

- Statistical Models : Multivariate analysis (e.g., PCA) identifies variables (e.g., reaction time) causing batch-to-batch variability .

What preclinical strategies assess its safety profile?

Q. Toxicology Evaluation

- In Vitro Toxicity : Ames test for mutagenicity; hepatocyte viability assays (e.g., HepaRG cells) .

- In Vivo Models : Acute toxicity in rodents (LD₅₀ determination) and 28-day repeated-dose studies .

- ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations to predict human pharmacokinetics .

How is this compound leveraged in targeted drug development?

Q. Therapeutic Applications

- Enzyme Inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ 0.9 µM) suggests anti-inflammatory potential .

- Synergistic Combinations : Paired with doxorubicin, it enhances apoptosis in breast cancer models (combination index < 0.5) .

- Prodrug Design : Ester prodrugs improve oral bioavailability (e.g., 2.5-fold increase in AUC) .

What experimental variables are critical in reaction optimization?

Q. Experimental Design Considerations

- Temperature : 80–100°C for cyclization; lower temperatures favor selectivity .

- Catalyst Loading : 5 mol% Pd(OAc)₂ maximizes cross-coupling efficiency .

- Workup Protocols : Aqueous washes remove unreacted reagents, reducing purification burden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.